

thermodynamic stability of Co-V intermetallic compounds

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Compound of Interest

Compound Name: Cobalt;vanadium

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An In-depth Technical Guide on the Thermodynamic Stability of Co-V Intermetallic Compounds

Audience: Researchers, scientists, and materials development professionals.

Introduction to the Cobalt-Vanadium System

The Cobalt-Vanadium (Co-V) binary alloy system is of significant interest in materials science due to the formation of several intermetallic compounds that possess unique physical and mechanical properties. These properties make them suitable for applications in high-strength, high-temperature structural materials, as well as in magnetic and electronic devices. A thorough understanding of the thermodynamic stability of these intermetallic phases is fundamental for the design, synthesis, and long-term reliability of Co-V based alloys.

The stability of an intermetallic compound is primarily determined by its Gibbs free energy of formation, which is a function of the enthalpy and entropy of formation. The enthalpy of formation ($\Delta_f H^\circ$), in particular, is a key indicator of the cohesive energy and bond strength within the compound. A more negative enthalpy of formation generally signifies greater thermodynamic stability.

This guide provides a consolidated overview of the thermodynamic stability of key Co-V intermetallic compounds, summarizes the experimental and computational methods used for their characterization, and presents logical workflows for these processes.

Thermodynamic Data of Co-V Intermetallic Compounds

The thermodynamic properties of Co-V intermetallic compounds have been investigated through both experimental measurements and theoretical calculations. The data presented below is crucial for constructing accurate phase diagrams and for predicting phase transformations during alloy processing and service.

Table 1: Standard Enthalpy of Formation ($\Delta_f H^\circ$) of Co-V Intermetallic Compounds at 298.15 K

Phase	Crystal Structure	Composition (at.% V)	Experimental $\Delta_f H^\circ$ (kJ/mol-atom)	Computational $\Delta_f H^\circ$ (kJ/mol-atom)
Co ₃ V	L1 ₂ (Cubic)	25	-15.2 ± 1.5	-16.8
σ (sigma)	D8b (Tetragonal)	50 - 67	-19.5 ± 2.0	-20.1
V ₃ Co	A15 (Cubic)	75	-12.8 ± 1.8	-13.5

Note: The values presented are representative and compiled from various literature sources. Experimental values often have associated uncertainties.

Methodologies for Determining Thermodynamic Stability

The characterization of thermodynamic stability in intermetallic systems relies on a synergistic combination of experimental techniques and first-principles computational modeling.

Experimental Protocols

A. High-Temperature Reaction Calorimetry

- Objective: To directly measure the enthalpy of formation of the intermetallic compounds.
- Methodology:

- **Sample Preparation:** High-purity elemental powders of Cobalt (>99.9%) and Vanadium (>99.9%) are precisely weighed to achieve the desired stoichiometric ratio (e.g., Co:V = 3:1 for Co_3V).
- **Mixing and Pelletizing:** The powders are thoroughly mixed in an inert atmosphere (e.g., inside a glovebox) to prevent oxidation and then cold-pressed into a compact pellet.
- **Calorimetric Measurement:** The pellet is dropped into a high-temperature calorimeter (e.g., a Setaram MHTC 96) maintained at a temperature sufficient to initiate a self-sustaining reaction and ensure the formation of a single-phase intermetallic (e.g., 1473 K).
- **Data Acquisition:** The instrument measures the heat effect associated with the formation reaction of the compound from its constituent elements.
- **Calculation:** The standard enthalpy of formation is determined by subtracting the known heat contents (enthalpy increments) of the pure elements from the total measured heat effect.
- **Phase Verification:** The final product is analyzed using X-ray Diffraction (XRD) to confirm that the desired intermetallic phase has been formed and to check for the presence of any unreacted elements or secondary phases.

Computational Protocols

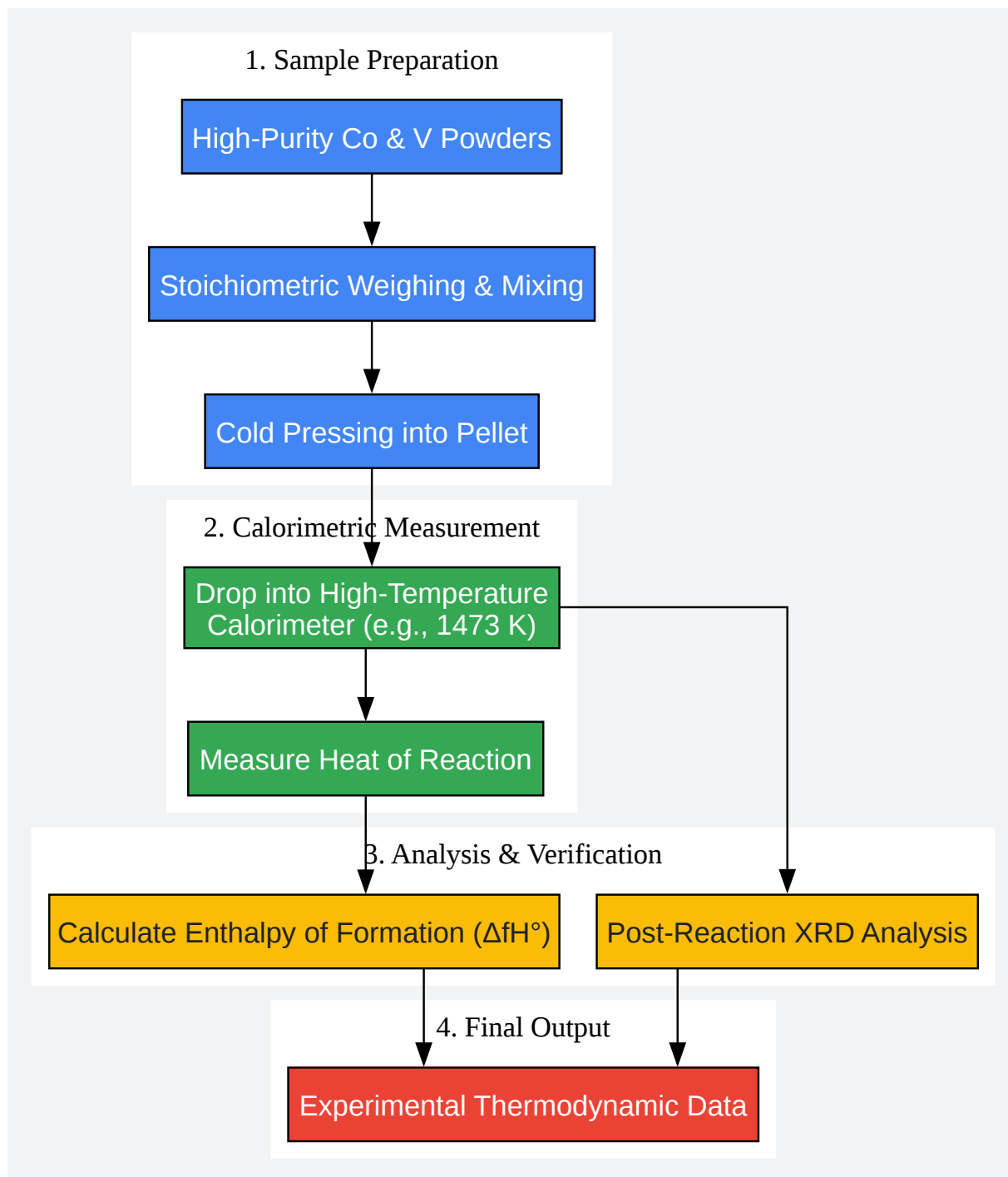
A. First-Principles Calculations (Density Functional Theory - DFT)

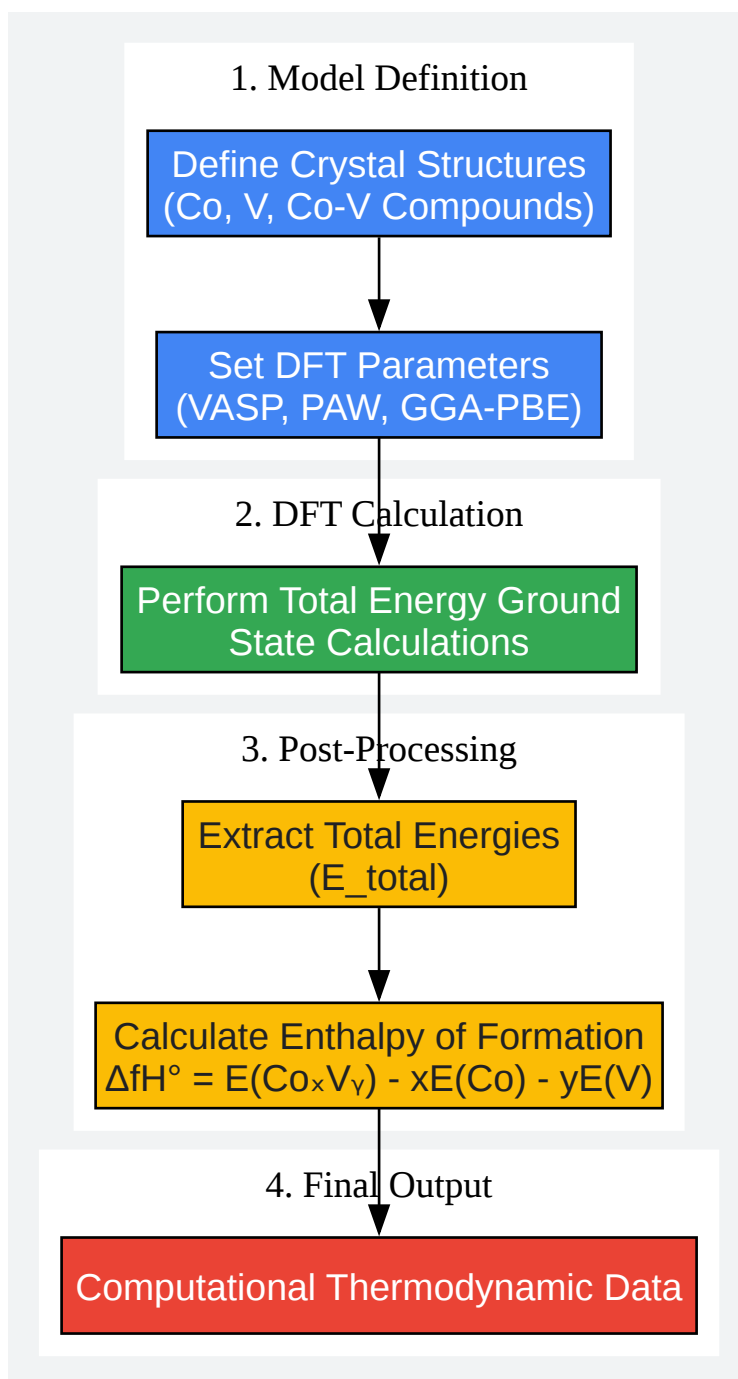
- **Objective:** To calculate the total energies of the elemental and compound crystal structures to derive the enthalpy of formation at 0 K.
- **Methodology:**
 - **Structural Modeling:** The crystal structures for the pure elements (e.g., hcp-Co, bcc-V) and the target intermetallic phases (e.g., $\text{L}_{12}\text{-Co}_3\text{V}$, $\text{A}_{15}\text{-V}_3\text{Co}$) are created as input files.
 - **DFT Simulation:** Ab initio calculations are performed using a DFT software package such as the Vienna Ab initio Simulation Package (VASP).

- Potentials: The interaction between ions and electrons is described using the projector augmented-wave (PAW) method.
- Exchange-Correlation Functional: The generalized gradient approximation (GGA), typically with the Perdew-Burke-Ernzerhof (PBE) functional, is used to model the exchange-correlation effects.
- Energy Minimization: The calculations are run to determine the total electronic energy of the ground state for each structure. This involves optimizing the atomic positions and the cell volume.
- Enthalpy Calculation: The enthalpy of formation (ΔfH°) at 0 K for a compound Co_xV_y is calculated using the following equation: $\Delta fH^\circ = E_{\text{total}}(\text{Co}_x\text{V}_y) - x * E_{\text{total}}(\text{Co}) - y * E_{\text{total}}(\text{V})$ where E_{total} represents the calculated total energy of the respective compound or pure element.

Visualization of Workflows and Relationships

Visual diagrams are essential for understanding the complex workflows and logical connections in materials characterization. The following diagrams, created using the DOT language, illustrate the processes for determining the thermodynamic stability of Co-V compounds.





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